Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate
Description
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Properties
IUPAC Name |
methyl (2R,3R,4S)-3-acetamido-4-acetyloxy-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO12/c1-9(22)21-17-14(30-11(3)24)7-15(20(27)28-6)33-19(17)18(32-13(5)26)16(31-12(4)25)8-29-10(2)23/h7,14,16-19H,8H2,1-6H3,(H,21,22)/t14-,16+,17+,18+,19+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTLYEOULACYKZ-AIHBUXEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate (CAS Number: 73960-72-2) is a complex bioactive compound with significant potential in various biological applications. Its molecular formula is C20H27NO12, and it has a molecular weight of 473.43 g/mol. The compound is primarily used in biochemical research and pharmaceutical testing due to its unique structural properties.
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific glycosylation processes. Glycosylation is crucial for protein function and cellular signaling, and its modulation can influence various biological pathways.
- Inhibition of Glycosyltransferases : this compound has been shown to inhibit glycosyltransferases, enzymes responsible for the transfer of sugar moieties to proteins and lipids. This inhibition can alter glycoprotein profiles on cell surfaces, impacting cell-cell interactions and signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features enable it to interact with microbial cell membranes or metabolic pathways, potentially leading to growth inhibition.
- Anticancer Activity : Some investigations have indicated that derivatives of this compound may exhibit anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of glycosylation patterns that are often altered in cancerous tissues.
Case Study 1: Inhibition of Tumor Cell Growth
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The IC50 values varied across different cell lines but indicated a promising potential for further development in cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 20 |
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli, the compound showed effective inhibition at concentrations ranging from 50 to 100 µg/mL. The results suggest potential applications in developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 75 |
| Escherichia coli | 100 |
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, studies suggest that its acetylated form enhances solubility and bioavailability compared to non-acetylated counterparts.
Toxicology
Toxicological assessments indicate that while the compound exhibits promising biological activities, further studies are required to evaluate its safety profile comprehensively. Initial tests have shown low toxicity in vitro; however, in vivo studies are necessary to ascertain its safety for potential therapeutic use.
Scientific Research Applications
Neuraminidase Inhibition
One of the primary applications of methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate is its role as a precursor in the synthesis of neuraminidase inhibitors. These inhibitors are crucial in antiviral therapies for influenza viruses A and B. The compound has been utilized to synthesize zanamivir and oseltamivir (Tamiflu), both of which are effective against influenza by inhibiting the neuraminidase enzyme responsible for viral replication and release from infected cells .
Antiviral Research
Research indicates that derivatives of this compound have shown promise in inhibiting various strains of viruses by blocking sialic acid receptors. This mechanism is vital as it prevents viruses from effectively binding to host cells . The compound's structural properties allow for modifications that enhance its antiviral efficacy.
Synthetic Approaches
The synthesis of this compound typically involves starting materials such as N-acetylneuraminic acid derivatives. Various chemical reactions including acylation and dehydrogenation are employed to achieve the final product .
Case Studies
Several studies have documented the synthesis of this compound and its derivatives:
- A study highlighted the successful synthesis of zanamivir from this compound using enzymatic methods that improved yield and specificity .
Biochemical Research
This compound is also used in biochemical research to study glycoprotein interactions due to its structural similarity to sialic acids found on cell surfaces. Understanding these interactions can lead to insights into cellular signaling pathways and disease mechanisms .
Vaccine Development
Given its role in viral binding inhibition, this compound can aid in vaccine development by providing a scaffold for designing immunogenic compounds that mimic viral antigens .
Chemical Reactions Analysis
Lactone Formation via Intramolecular Cyclization
The compound undergoes cyclization to form biologically relevant lactones under acidic or basic conditions:
1,4-Lactone Formation
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Reagents : Methyl iodide or cesium carbonate with benzyl bromide.
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Product : 5-Acetamido-2-O-methyl-3,5-dideoxy-β-D-glycero-D-galacto-2-noneno-1,4-lactone (44a ) .
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Key Step : Methylation at the 2-hydroxy group followed by intramolecular esterification.
1,7-Lactone Formation
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Reagents : Acetic anhydride at room temperature.
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Product : 5-Acetamido-2,4,8,9-tetra-O-acetyl-3,5-dideoxy-β-D-glycero-D-galacto-2-nonulopyranosono-1,7-lactone (49 ) .
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Yield : 6% (minor product alongside predominant peracetylated derivative) .
These lactones are critical for studying enzyme interactions and glycosylation pathways .
Hydrogenation and Reduction Reactions
The exocyclic double bond (C2–C3) is susceptible to hydrogenation:
| Reaction | Conditions | Product |
|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C | Saturated derivative with modified ring structure |
This reaction is utilized to probe the stereoelectronic effects of the enonate group on biological activity .
Acylation and Benzoylation
The compound’s hydroxyl groups undergo selective acylation:
Acetylation
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Reagents : Acetic anhydride.
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Product : 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid (48 ) in 90% yield .
Benzoylation
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Reagents : Benzoyl chloride.
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Product : Perbenzoylated derivatives, though yields and conditions are not explicitly detailed .
Base-Promoted Elimination Reactions
Under strongly basic conditions, the compound participates in elimination pathways:
| Conditions | Outcome |
|---|---|
| Aqueous NaOH, heat | Deacetylation and ring-opening hydrolysis |
These reactions are critical for generating deprotected intermediates for further functionalization .
Glycosylation and Functionalization
The compound serves as a glycosyl donor in sialylation reactions:
| Application | Key Interaction |
|---|---|
| Synthesis of sialosides | Reacts with acceptors under DMTST activation |
Dimethyl(methylthio)sulfonium triflate (DMTST) promotes glycosidic bond formation, enabling the synthesis of complex glycoconjugates .
Q & A
Q. Basic Characterization Techniques
- ¹H/¹³C NMR : Key for assigning acetyl groups (δ 2.0–2.1 ppm) and anhydro ring protons (e.g., H-3 at δ 5.87 ppm in ). HSQC correlations resolve overlapping signals in the carbohydrate backbone .
- MALDI-ToF MS : Validates molecular weight (e.g., [M+Na]⁺ peaks) and detects impurities during glycosylation .
How should researchers address discrepancies in NMR data between synthetic batches?
Advanced Data Contradiction Analysis
Batch-to-batch variations may arise from incomplete acetylation or stereochemical drift. Mitigation strategies include:
- 2D NMR Validation : Use HSQC and TOCSY to distinguish diastereomers (e.g., D-glycero vs. L-glycero configurations) .
- Quantitative DEPT-135 : Resolves overlapping signals from acetylated positions (e.g., 4,7,8,9-O-acetyl groups) .
- Crystallography : When available, single-crystal X-ray structures resolve ambiguous NOE correlations .
What strategies enable regioselective acetylation in complex sialic acid analogs?
Q. Advanced Protecting Group Chemistry
- Temporary Protecting Groups : Use benzyl (Bn) or naphthylmethylene groups to block specific hydroxyls (e.g., 9-O-benzyl in ) .
- pH-Controlled Acetylation : Perform stepwise acetylation in pyridine at 0°C, prioritizing primary hydroxyls (e.g., 9-OH) over secondary sites .
How should hygroscopic intermediates be handled during synthesis?
Q. Basic Practical Considerations
- Inert Atmosphere : Conduct reactions under argon to prevent hydrolysis of trichloroacetimidate donors .
- Drying Agents : Use activated 3Å molecular sieves in solvents like DCM or DMF .
- Low-Temperature Quenching : Terminate reactions with triethylamine before workup to stabilize sensitive intermediates .
What chemo-enzymatic approaches are viable for synthesizing non-natural analogs?
Q. Advanced Hybrid Synthesis
- Enzymatic Sialylation : Use sialyltransferases (e.g., PmST1) to install sialic acid motifs, followed by chemical modifications (e.g., azide incorporation via 5-azidopentanol linkers) .
- Click Chemistry : Post-synthetic CuAAC reactions with alkynes enable functionalization of azide-tagged intermediates .
How can stereochemical outcomes be analyzed in complex glycosylation reactions?
Q. Advanced Stereochemical Analysis
- NOESY Correlations : Detect through-space interactions (e.g., H-3ax/H-5 in the galacto configuration) to confirm anhydro ring conformation .
- J-Coupling Constants : Measure and values (e.g., in ) to distinguish α/β anomers .
What purification techniques are most effective for acetylated intermediates?
Q. Basic Purification Protocols
- Silica Gel Chromatography : Use stepwise gradients (e.g., 1:1 → 3:1 EtOAc–hexane) to separate acetylated species .
- TLC Monitoring : Spot compounds on silica plates with detection via UV (254 nm) or charring with H₂SO₄ .
What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
Q. Advanced Process Chemistry
- Batch Heterogeneity : Optimize mixing efficiency in glycosylation steps using continuous flow reactors .
- Thermal Degradation : Lower reaction temperatures (-20°C) and reduce TMSOTf loading to minimize decomposition .
- Cost-Effective Catalysts : Replace TMSOTf with BF₃·OEt₂ for large-scale reactions without sacrificing yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
